Methyl 3-methoxythiophene-2-carboxylate
Overview
Description
“Methyl 3-methoxythiophene-2-carboxylate” is a chemical compound with the molecular formula C7H8O3S . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxythiophene-2-carboxylate” is represented by the InChI code 1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3
. This code represents the unique structure of the molecule.
Physical And Chemical Properties Analysis
“Methyl 3-methoxythiophene-2-carboxylate” is a solid substance . It has a molecular weight of 172.2 . The compound’s InChI Key is MWADWXJPBMFRGL-UHFFFAOYSA-N
.
Scientific Research Applications
1. Chemical Synthesis and Mechanisms
- Methyl 3-methoxythiophene-2-carboxylate is involved in the Dieckmann reaction, leading to the production of methyl 4-oxotetrahydrothiophene-3-carboxylate and its isomer (Hromatka, Binder, & Eichinger, 1973). This showcases its role in organic synthesis and the formation of complex chemical structures.
2. Tautomerism Studies
- The compound shows interesting chemical behavior such as amino-imino tautomerism, demonstrated in studies involving 2-N-methylamino-3-methoxythiophene (Brandsma et al., 1998). This aspect is crucial for understanding chemical equilibrium and reactivity.
3. Catalysis and Reaction Kinetics
- Its derivatives, like methyl 2-methoxy-3-nitrothiophen-5-carboxylate, have been studied for their reaction kinetics and catalysis behavior (Consiglio et al., 1981), which is vital for developing efficient synthetic pathways.
4. Anticancer and Biological Activity
- Some derivatives, such as methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, have been explored for their potential as anticancer agents, showing promising inhibitory activity against certain cancer cell lines (Gulipalli et al., 2017). This highlights its potential in medicinal chemistry.
5. Polymerization and Material Science
- The electrochemical synthesis of polythiophenes involving 3-methoxythiophene derivatives demonstrates their utility in creating conductive polymers, which are significant in material science and electronics (Dian, Barbey, & Decroix, 1986).
6. Novel Synthesis Methods
- Innovative synthesis methods, like the Thorpe reaction for 3-aminothiophene-2-carboxylates using eco-friendly phase transfer catalysis, involve methyl 3-methoxythiophene-2-carboxylate derivatives, which is crucial for developing sustainable chemistry practices (Shah, 2011).
Safety And Hazards
“Methyl 3-methoxythiophene-2-carboxylate” is associated with certain safety hazards. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
methyl 3-methoxythiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWADWXJPBMFRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351487 | |
Record name | methyl 3-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxythiophene-2-carboxylate | |
CAS RN |
62353-75-7 | |
Record name | methyl 3-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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